4-(3-(tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride - 64208-32-8

4-(3-(tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride

Catalog Number: EVT-254051
CAS Number: 64208-32-8
Molecular Formula: C14H22ClN3O3
Molecular Weight: 315.79 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-(3-(tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride, commonly known as CGP 12177A, is a synthetic compound extensively used in scientific research to investigate adrenergic receptors (ARs), specifically the β3-AR subtype. [, , , , ] It is classified as a non-conventional partial agonist, exhibiting agonist activity at some β-AR subtypes while acting as an antagonist at others. [, , ] CGP 12177A played a crucial role in the early characterization of the β3-AR subtype, distinguishing it from the previously known β1 and β2 subtypes. [, , ]

Mechanism of Action

CGP 12177A interacts with β-ARs, transmembrane proteins responsible for mediating the effects of catecholamines like adrenaline and noradrenaline. [, , , , , , , , ] Its specific mechanism of action depends on the β-AR subtype and the cellular context.

  • β3-AR Agonist: CGP 12177A exhibits agonist activity at the β3-AR, stimulating adenylyl cyclase activity and leading to downstream signaling cascades. [, , , , , , , ] It has been instrumental in identifying and characterizing β3-ARs in various tissues. [, , , , , , ]

  • Partial Agonist at other β-AR Subtypes: CGP 12177A can act as a partial agonist at β1 and β2-ARs, producing submaximal responses compared to full agonists like isoprenaline. [, , ] This property has been exploited to investigate the role of these receptor subtypes in different physiological processes. [, , , , ]

  • Antagonist at β1 and β2-ARs: At certain concentrations, CGP 12177A can also act as an antagonist, blocking the effects of other agonists at β1 and β2-ARs. [, , , , , , ]

  • Low Affinity State of β1-AR: Some studies propose that CGP 12177A interacts with a low-affinity state of the β1-AR, designated as the putative β4-AR. [, ] This low-affinity state may be responsible for certain propranolol-resistant effects observed in cardiac tissue. []

Applications
  • Characterization of β3-ARs: CGP 12177A has been extensively used to identify and characterize β3-ARs in various tissues, including adipose tissue, heart, bladder, colon, aorta, and ureter. [, , , , , , , , , , , , , ] Its ability to activate β3-ARs while blocking or partially activating other subtypes makes it a valuable tool for discerning the specific roles of this receptor. [, , , , ]

  • Investigation of β-AR Subtype-Specific Effects: CGP 12177A's variable activity at different β-AR subtypes has been utilized to investigate the specific roles of these receptors in various physiological processes. [, , , , , , , ]

    • Cardiovascular Research: CGP 12177A has been used to investigate the role of β-ARs in cardiac contractility, heart rate, coronary flow, and vascular relaxation. [, , , , , ]
    • Metabolic Research: It has been used to study the effects of β-ARs on lipolysis in adipose tissue and thermogenesis in brown adipose tissue. [, , , ]
    • Urological Research: CGP 12177A has been used to investigate the role of β-ARs in bladder and ureteral smooth muscle relaxation. [, , , ]
    • Gastrointestinal Research: It has been employed to study the effects of β-ARs on gastrointestinal motility and gastric ulceration. [, , ]
    • Other Applications: CGP 12177A has also been used to investigate the role of β-ARs in lymphocyte function and renal pelvic pressure regulation. [, ]
  • Development of New Drugs: The pharmacological profile of CGP 12177A has provided insights for the development of novel β3-AR agonists with improved selectivity and potency. [] These compounds hold potential for treating various conditions, including obesity, diabetes, overactive bladder, and gastrointestinal disorders. []

Future Directions
  • Further Elucidation of the Putative β4-AR: Further investigations are needed to definitively characterize the putative β4-AR and its role in cardiac physiology. [, ] Understanding its pharmacological profile and signaling pathways could lead to new therapeutic targets for cardiovascular diseases.
  • Exploration of β3-AR Signaling Pathways: While CGP 12177A primarily activates adenylyl cyclase, research suggests that β3-ARs may also interact with other signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway and phosphatidylinositol-3 kinase (PI3K). [] Exploring these alternative signaling cascades could uncover novel mechanisms of β3-AR action and potential therapeutic targets.
  • Development of More Selective β3-AR Agonists: While CGP 12177A has been instrumental in β3-AR research, its partial agonist activity at other β-AR subtypes can complicate interpretation of experimental results. [, , , , ] Developing more selective β3-AR agonists with minimal off-target effects would provide valuable tools for studying the specific role of this receptor in various physiological processes.

Isoproterenol

Compound Description: Isoproterenol is a non-selective β-adrenergic receptor agonist. It is often used as a positive control in studies investigating β-adrenergic receptor function. [, , , , , , , , , , , , , , , , , , , , , , , , ]

Relevance: Isoproterenol is frequently used alongside CGP 12177A to understand the specific actions mediated by β3-adrenergic receptors. While isoproterenol activates all β-adrenergic receptor subtypes, CGP 12177A displays a higher selectivity for the β3 subtype. This difference allows researchers to discern β3-specific effects from those caused by broader β-adrenergic receptor activation. [, , , , , , , , , , , , , , , , , , , , , , , , ]

BRL 37344A

Compound Description: BRL 37344A is a highly selective β3-adrenergic receptor agonist often used in conjunction with CGP 12177A. [, , , , , , , , , , , , , , , , , , ]

Relevance: Both BRL 37344A and CGP 12177A are important tools for investigating β3-adrenergic receptors, particularly in tissues where the presence and function of β3-adrenergic receptors are debated. Comparing their effects helps researchers understand the specific roles of these receptors in various physiological processes. [, , , , , , , , , , , , , , , , , , ]

SR 59230A

Compound Description: SR 59230A is a potent and selective β3-adrenergic receptor antagonist. It is a crucial tool for confirming the involvement of β3-adrenergic receptors in various responses. [, , , , , , ]

Relevance: SR 59230A is often employed to confirm whether observed effects of CGP 12177A are indeed mediated through β3-adrenergic receptors. If SR 59230A blocks the effects of CGP 12177A, it strengthens the evidence for β3-adrenergic receptor involvement. [, , , , , , ]

Properties

CAS Number

64208-32-8

Product Name

4-(3-(tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride

IUPAC Name

4-[3-(tert-butylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one;hydrochloride

Molecular Formula

C14H22ClN3O3

Molecular Weight

315.79 g/mol

InChI

InChI=1S/C14H21N3O3.ClH/c1-14(2,3)15-7-9(18)8-20-11-6-4-5-10-12(11)17-13(19)16-10;/h4-6,9,15,18H,7-8H2,1-3H3,(H2,16,17,19);1H

InChI Key

YQVFCYCTITZLSX-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1NC(=O)N2)O.Cl

Solubility

>47.4 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

4-[3-[(1,1-Dimethylethyl)amino]2-hydroxypropoxy]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1NC(=O)N2)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.